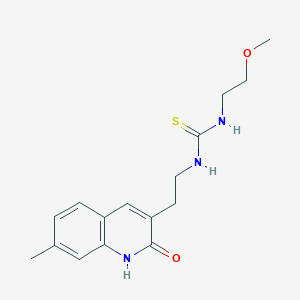

1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Description

1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a thiourea derivative featuring a 7-methyl-2-oxo-1,2-dihydroquinoline moiety linked via an ethyl chain to the thiourea group, with a 2-methoxyethyl substituent on the adjacent nitrogen atom. The compound’s structure combines a quinolinone scaffold—a privileged structure in medicinal chemistry due to its bioactivity—with a thiourea functional group, known for hydrogen-bonding interactions and antimicrobial properties . For instance, thiourea derivatives with quinoline or azetidinone cores demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria , while hydrazine carbothioamides with chloro-quinoline substituents exhibit antifungal properties .

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-11-3-4-12-10-13(15(20)19-14(12)9-11)5-6-17-16(22)18-7-8-21-2/h3-4,9-10H,5-8H2,1-2H3,(H,19,20)(H2,17,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYQINQFIWVBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the reaction of 2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine with 1-(2-methoxyethyl)isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological properties that make it a candidate for various applications:

Anticancer Activity

Research indicates that derivatives of thiourea compounds, including 1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea, have shown significant anticancer activity. They are believed to act through multiple mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells.

Case Study Example :

In a study examining the effects of similar thiourea derivatives on breast cancer cell lines, it was observed that these compounds inhibited cell growth and induced apoptosis via the mitochondrial pathway, demonstrating their potential as anticancer agents .

Antimicrobial Properties

Thiourea derivatives have been explored for their antimicrobial properties. The compound shows promise against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Research Findings :

A study published in a peer-reviewed journal highlighted the effectiveness of thiourea derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the thiourea structure can enhance antimicrobial efficacy .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

Cancer Treatment

Due to its anticancer properties, this compound could be further developed for use in targeted cancer therapies. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells is particularly advantageous.

Infection Control

Given its antimicrobial properties, this compound may be useful in treating infections caused by resistant bacterial strains. Its development could lead to new formulations for topical or systemic use.

Data Table: Summary of Applications

| Application | Mechanism | Potential Use Cases |

|---|---|---|

| Anticancer | Induction of apoptosis | Treatment of various cancers |

| Antimicrobial | Inhibition of microbial growth | Treatment of bacterial and fungal infections |

| Targeted therapy | Selective action on cancer cells | Development of new cancer therapies |

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Key Structural Features

- Quinolinone Core: The 7-methyl-2-oxo-1,2-dihydroquinoline group in the target compound is structurally analogous to the 6,7-dimethyl-2-oxo-1,2-dihydroquinoline moiety in compound Z77 (). However, the methylation pattern differs (7-methyl vs. 6,7-dimethyl), which may influence steric hindrance and binding affinity to biological targets .

- Thiourea Linkage : The thiourea group (-NCS-N-) is conserved across analogs like 7f, 7j, and 7k (), as well as Z77 (). This group facilitates hydrogen bonding and metal coordination, critical for interacting with microbial enzymes or DNA .

- Substituents: The 2-methoxyethyl group in the target compound contrasts with the hydroxyethyl group in Z77 and the phenothiazine/azetidinone groups in .

Physicochemical and Pharmacokinetic Properties

- Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenothiazine in ). However, Z77’s hydroxyethyl group may offer better solubility due to hydrogen bonding .

Biological Activity

1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antioxidant effects. This article reviews the biological activity of this specific compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.31 g/mol. The presence of the thiourea functional group (–NH–C(=S)–NH–) is significant in enhancing the biological activity of the compound through interactions with biological targets.

Antibacterial Activity

Thiourea derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with long alkyl chains or specific substituents can enhance antibacterial activity by improving lipophilicity and facilitating membrane penetration. For instance, studies on similar thiourea derivatives have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 135 µg/mL to 145 µg/mL for certain derivatives .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 135 | E. coli |

| 2 | 145 | S. aureus |

Anticancer Activity

The anticancer potential of thiourea derivatives has also been documented. Compounds similar to this compound have shown promising results against various cancer cell lines, including pancreatic and breast cancer cells. For example, certain derivatives exhibited IC50 values as low as 1.50 µM against human leukemia cell lines . The mechanism often involves targeting specific molecular pathways associated with cancer progression.

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer | <20 |

| Breast Cancer | <20 |

| Leukemia | 1.50 |

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases. Thiourea derivatives have demonstrated strong antioxidant activity in various assays. For instance, one study reported an IC50 value of 52 µg/mL against ABTS free radicals for a related thiourea derivative . This suggests that the compound may help protect cells from oxidative damage.

Case Studies

Several studies have illustrated the biological efficacy of thiourea derivatives:

- Antibacterial Study : A recent synthesis of bis(thiourea) derivatives showed enhanced antibacterial activity correlated with chain length and structural modifications . The study highlighted the importance of functional groups in binding to bacterial enzymes.

- Anticancer Evaluation : Another study focused on indole-derived thioureas indicated significant cytotoxicity against multiple cancer cell lines, emphasizing the role of structural variations in enhancing therapeutic effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Quinoline Core Preparation : Start with 7-methyl-2-oxo-1,2-dihydroquinolin-3-carbaldehyde, followed by alkylation at the 3-position to introduce the ethyl linker.

Thiourea Formation : React the intermediate with 2-methoxyethyl isothiocyanate under basic conditions (e.g., triethylamine in dry THF or DCM).

Optimization : Use catalysts like DMAP for improved coupling efficiency and solvents such as acetonitrile for high yields (~60-75%) .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the methoxyethyl and quinolinyl groups. Look for thiourea NH signals at δ ~10-12 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₉H₂₅N₃O₂S: 367.16 g/mol).

- X-ray Crystallography : For absolute configuration determination. Use SHELXL for refinement; hydrogen-bonding patterns (N–H⋯O/S) are critical for stabilizing the crystal lattice .

Basic: What biological targets or mechanisms are associated with this compound?

Answer:

- DNA Intercalation : The quinoline moiety may intercalate with DNA, disrupting replication (evidenced in similar compounds) .

- Enzyme Inhibition : Thiourea derivatives show β-glucuronidase inhibition (IC₅₀ ~1–10 µM), relevant for mitigating NSAID-induced enteropathy .

- Antiviral Screening : While some thiourea analogs lack HIV-1 RT inhibition, structural modifications (e.g., halogenation) could enhance activity .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Answer:

- Substituent Effects :

- Thiourea Modifications : Replace sulfur with selenium (selenourea analogs) to modulate redox activity and bioavailability .

Validation : Use molecular docking (AutoDock Vina) to predict binding to β-glucuronidase or DNA topoisomerase II .

Advanced: How can computational modeling resolve discrepancies in bioactivity data?

Answer:

- Case Study : If in vitro assays show conflicting β-glucuronidase inhibition (e.g., high IC₅₀ in one study vs. low in another):

- Docking Analysis : Compare binding poses of active vs. inactive analogs. Identify key residues (e.g., Glu413 in E. coli β-glucuronidase) for hydrogen bonding.

- MD Simulations : Run 100 ns simulations to assess conformational stability of the ligand-enzyme complex.

- Metabolic Stability : Check for rapid hepatic clearance (e.g., microsomal CLint >200 µL/min/mg in rats) using in vitro models .

Advanced: How to address challenges in crystallographic refinement for this compound?

Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (>1.0 Å).

- Refinement in SHELXL :

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯S) to confirm packing efficiency.

Advanced: How to improve metabolic stability for in vivo applications?

Answer:

- Metabolite Identification : Incubate with human hepatocytes; LC-MS/MS to detect oxidative metabolites (e.g., sulfoxidation at thiourea).

- Structural Mitigation :

- PK/PD Modeling : Correlate CLint values from microsomes (e.g., human CLint = 30.9 µL/min/mg) with in vivo half-life .

Advanced: What strategies resolve low reproducibility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.